molecular formula C10H20N2 B3017362 (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 1354354-43-0

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Cat. No. B3017362
CAS RN: 1354354-43-0
M. Wt: 168.284
InChI Key: YPMDREPFLIKFTB-UWVGGRQHSA-N
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Description

“(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .


Molecular Structure Analysis

The molecular structure of pyrrolopyrazine derivatives, including “(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine”, consists of pyrrole and pyrazine rings . The specific molecular structure of this compound is not clearly mentioned in the available resources.

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including EN300-6504575, have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . They could potentially be used in the development of antiviral drugs.

Antifungal Activity

These compounds have shown antifungal properties . This suggests potential use in the treatment of fungal infections.

Antioxidant Activity

Pyrrolopyrazine derivatives have antioxidant properties . They could be used in the development of antioxidant therapies.

Antitumor Activity

These compounds have demonstrated antitumor activities . They could potentially be used in cancer treatment.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . This suggests potential use in the treatment of diseases related to kinase activity.

Drug Discovery Research

The pyrrolopyrazine structure, including EN300-6504575, is an attractive scaffold for drug discovery research . It could be used in the synthesis of new drugs.

Mechanism of Action

The mechanism of action of pyrrolopyrazine derivatives is not clearly recognized . More research is needed to understand the specific mechanism of action of “(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine”.

Future Directions

The future directions for research on “(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine” and other pyrrolopyrazine derivatives could include further exploration of their biological activities, understanding their mechanism of action, and developing efficient synthetic methods . These compounds could potentially be used to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

(3R,8aS)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMDREPFLIKFTB-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN2CCC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

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